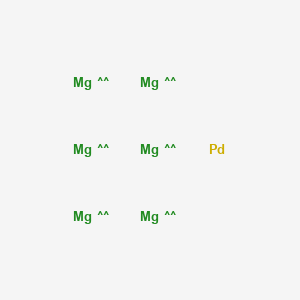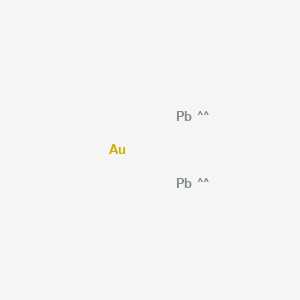
(4-Nitrophenyl)phenylarsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by the presence of a phenyl group and a nitrophenyl group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Arsenic(V) derivatives.
Reduction: (4-Aminophenyl)phenylarsinic acid.
Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)arsinic acid: Similar structure but lacks the phenyl group.
Phenylarsinic acid: Lacks the nitrophenyl group.
(4-Aminophenyl)phenylarsinic acid: Reduction product of (4-Nitrophenyl)phenylarsinic acid.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a phenyl group attached to the arsenic atom
Eigenschaften
CAS-Nummer |
18789-52-1 |
|---|---|
Molekularformel |
C12H10AsNO4 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
(4-nitrophenyl)-phenylarsinic acid |
InChI |
InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16) |
InChI-Schlüssel |
CTVQQOMIWQWNNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


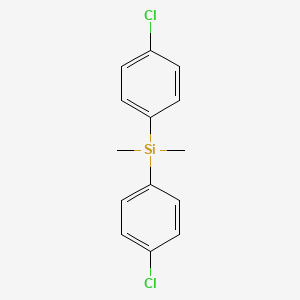


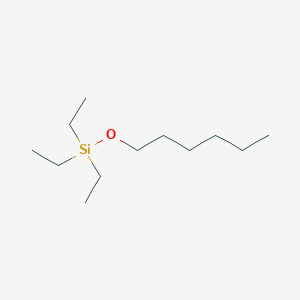
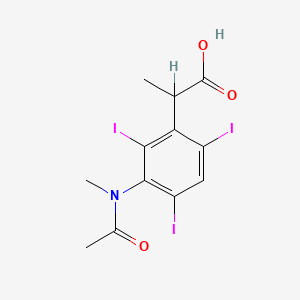
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)



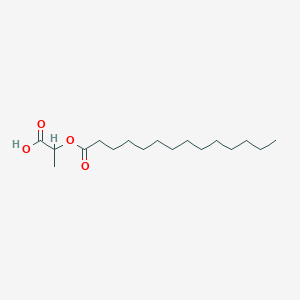
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
